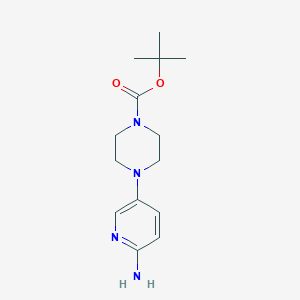

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Beschreibung

The exact mass of the compound Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMULRXHUNOVPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471464 | |

| Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571188-59-5 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571188-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-(6-aminopyridin-3-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571188595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y3BU8W3TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Introduction

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase (CDK) inhibitors Ribociclib and Palbociclib, which are used in the treatment of certain types of breast cancer.[1][2] A thorough understanding of its physical properties is essential for its handling, characterization, and application in drug development and manufacturing processes. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.

Chemical Identity

-

IUPAC Name: tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate[3]

-

Synonyms: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate[1]

Physical Properties

The physical characteristics of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are summarized below. These properties are crucial for process optimization, formulation development, and quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [1][3][4][5] |

| Molecular Weight | 278.35 g/mol | [1][3][4][5] |

| Appearance | Solid | [1] |

| Melting Point | 130-132 °C | [1][4] |

| Boiling Point (Predicted) | 454.1 ± 45.0 °C | [1] |

| Density (Predicted) | 1.182 g/cm³ | [1][4] |

| Solubility | Soluble in most organic solvents.[6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory protocols for measuring the melting point and solubility of organic compounds like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation:

-

Ensure the compound is finely powdered by crushing it on a clean, dry surface.[7][8]

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[8][9]

-

Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube to a height of 1-2 mm.[8][9]

-

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the middle of the thermometer bulb.[7][9] Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) so that the heat-transfer liquid is above the sample level but the open end of the capillary is above the liquid surface.[7]

-

Mel-Temp Apparatus: Insert the capillary tube into the designated slot in the heating block. Insert the thermometer into the thermometer well.

-

-

Measurement:

-

Heat the apparatus. Initially, a rapid heating rate can be used to approach the expected melting point.

-

When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]

-

Record the temperature (T₁) at which the first drop of liquid appears.[8]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[8]

-

The melting point is reported as the range T₁ - T₂.

-

-

Safety Precautions:

Solubility Determination

Solubility provides insight into the polarity and intermolecular forces of a compound. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

Methodology: Qualitative Solubility Test

-

Preparation:

-

Procedure:

-

After each addition of solvent, stir or shake the test tube vigorously for approximately 60 seconds.[11]

-

Observe the mixture.

-

-

Interpretation:

-

Soluble: The solid dissolves completely, forming a clear solution. If only a few granules remain, the sample can be considered soluble.[11]

-

Insoluble: The solid does not dissolve, and the mixture remains cloudy or a significant amount of solid is still visible.[11]

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

-

Systematic Testing:

-

A systematic approach is often used, starting with water.[13]

-

If the compound is water-insoluble, its solubility can be tested in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify acidic or basic functional groups.[12][13] For instance, the amino group on the pyridine ring would suggest solubility in dilute acid.

-

Diagrams and Workflows

Synthesis Relationship

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate synthesized via the reduction of its nitro-precursor. It then serves as a building block for more complex APIs like Ribociclib.

Caption: Synthetic pathway from precursor to the target intermediate and its use.

Experimental Workflow: Melting Point Determination

The process of determining the melting point of a solid organic compound follows a systematic workflow to ensure accuracy.

Caption: Workflow for the experimental determination of melting point.

Logical Workflow: Solubility Test

A logical decision-making process is used to classify a compound's solubility in a given solvent.

Caption: Logical workflow for a qualitative solubility test.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]

- 2. cphi-online.com [cphi-online.com]

- 3. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | FB29531 [biosynth.com]

- 6. Tert-butyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate at Best Price in Taizhou City, Zhejiang | Taizhou Diva Imp & Exp Co.,ltd [tradeindia.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate chemical structure

An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it highlights its significant role in the development of targeted therapies, particularly as a building block for cyclin-dependent kinase (CDK) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a consolidated resource of technical data and experimental methodologies.

Chemical Structure and Properties

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is an organic compound featuring a pyridine ring substituted with an amino group and a Boc-protected piperazine moiety.[1][2][3] This structure provides a versatile scaffold for the synthesis of more complex molecules.[3][4]

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [1] |

| Synonyms | 1-BOC-4-(6-aminopyridin-3-yl)piperazine, 4-(6-Amino-3-pyridyl)-1-Boc-piperazine | [1][] |

| CAS Number | 571188-59-5 | [1][6] |

| Molecular Formula | C14H22N4O2 | [1][7][8] |

| Molecular Weight | 278.35 g/mol | [1][7][8] |

| Appearance | Light yellow to brown or dark yellow solid powder | [3][6][9] |

| Melting Point | 130-132°C | [] |

| Boiling Point | 454.1 ± 45.0 °C at 760 mmHg | [] |

| Density | 1.182 g/cm³ | [][9] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [9] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | [1][2][8] |

| InChIKey | RMULRXHUNOVPEI-UHFFFAOYSA-N | [1][10] |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been reported. The following protocols outline two common methods: a one-step photocatalytic reaction and a two-step iodination-coupling sequence.

Protocol 1: One-Step Photocatalytic Synthesis

This method synthesizes the target compound in a single step from 2-aminopyridine and 1-BOC-piperazine via a visible-light-mediated reaction.[7][11]

Experimental Procedure:

-

To a solution of anhydrous dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).[7]

-

Replace the atmosphere in the reaction vessel with oxygen by purging three times.

-

Irradiate the mixture with a blue LED light source.

-

Maintain the reaction for 10 hours.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure and purified by column chromatography to yield the final product.[7]

Quantitative Data:

| Parameter | Value |

| Yield | 95% |

| Product Form | Colorless white solid |

Protocol 2: Two-Step Iodination and Coupling Synthesis

This route involves the initial iodination of 2-aminopyridine, followed by a palladium-catalyzed coupling reaction with 1-BOC-piperazine.[12]

Step 1: Synthesis of 2-amino-5-iodopyridine

-

Add 2-aminopyridine and potassium iodate to a solution of concentrated sulfuric acid (90-100%), maintaining the temperature between 20-30°C.[12]

-

Add a 35-37% solution of potassium iodide dropwise over a period of 0.5-3 hours.[12]

-

After the addition is complete, adjust the pH of the reaction solution to 8-9 by the dropwise addition of a potassium hydroxide solution to precipitate the solid product.[12]

-

Filter and dry the solid to obtain the crude 2-amino-5-iodopyridine.[12]

Step 2: Coupling Reaction

-

Combine the 2-amino-5-iodopyridine from Step 1 with 1-BOC-piperazine in a suitable solvent (e.g., toluene, dioxane, or DMF).[12]

-

Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).[12]

-

Add a base such as sodium tert-butoxide or potassium carbonate.[12]

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the mixture is worked up by extraction and purified by chromatography to afford the target compound.

Synthesis Workflow Diagram

Caption: Synthetic routes to the target compound.

Applications in Drug Discovery

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a crucial intermediate in the pharmaceutical industry.[4][6][13] Its primary application is in the synthesis of active pharmaceutical ingredients (APIs), most notably for targeted cancer therapies.[6]

-

Intermediate for Kinase Inhibitors: It is a key building block for the synthesis of Palbociclib and Ribociclib, which are selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][13] These drugs are used to treat certain types of breast cancer.[6]

-

Scaffold for Bioactive Compounds: The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry.[3] The pyridine ring can form hydrogen bond interactions with biological targets, while the piperazine moiety enhances solubility and provides a point for further chemical modification.[3]

-

Fragment in Drug Design: This compound serves as a valuable fragment in fragment-based drug design (FBDD) for developing new therapeutic agents targeting enzymes like kinases, G-protein coupled receptors (GPCRs), and ion channels.[3]

Analytical and Spectroscopic Data

Characterization of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is typically performed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | (300MHz, d⁶-DMSO): δ 1.41 (s, 9H), 3.31 (dd, 4H), 3.72 (dd, 4H), 6.65 (d, 1H), 6.70 (s, 2H), 6.78 (d, 1H), 7.17 (s, 1H) | [11] |

| Mass Spectrometry (HRMS) | [M+H]⁺: 279.1820 | [11] |

| Mass Spectrometry (MS) | [M+H]⁺: 279 | [6] |

A variety of spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spec are available for this compound from chemical suppliers and databases.[14][15][16]

Safety and Handling

According to available safety data sheets, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is harmful if swallowed and may cause skin and eye irritation.[1][17]

-

Hazard Statements: H302 (Harmful if swallowed).[17] May also include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat.[9] Handling should occur in a well-ventilated area.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9][17]

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[18]

References

- 1. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE | CAS 571188-59-5 [matrix-fine-chemicals.com]

- 3. leapchem.com [leapchem.com]

- 4. China Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 7. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | FB29531 [biosynth.com]

- 9. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 10. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 13. cphi-online.com [cphi-online.com]

- 14. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1H NMR [m.chemicalbook.com]

- 15. 571188-59-5|tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 16. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate(1198408-35-3) 1H NMR spectrum [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. watson-int.com [watson-int.com]

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS number 571188-59-5

CAS Number: 571188-59-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical development.

Core Compound Information

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a piperazine derivative that serves as a crucial building block in the synthesis of targeted cancer therapies, including Ribociclib and Palbociclib.[1][2] Its bifunctional nature, possessing both a protected amine (Boc-piperazine) and a reactive primary amine on the pyridine ring, makes it a versatile reagent in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 571188-59-5 | [3] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [3] |

| Molecular Weight | 278.35 g/mol | [3] |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [3] |

| Synonyms | 1-Boc-4-(6-aminopyridin-3-yl)piperazine, 4-(6-Amino-3-pyridyl)-1-Boc-piperazine, tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | [3][4] |

| Physical Form | Solid | [1] |

| Melting Point | 130-132 °C | |

| Boiling Point | 454.1±45.0 °C at 760 mmHg | |

| Density | 1.182 g/cm³ | |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) |

Spectral Data

| Data Type | Interpretation | Source |

| Mass Spectrometry | MS: [M+H]⁺ = 279 | [1] |

| ¹H NMR, ¹³C NMR, IR | Spectra available from various suppliers. | [5][6][7] |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a two-step process. First, the synthesis of the nitro-precursor, followed by its reduction to the desired amine.

Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate.

Experimental Protocol:

-

Materials: 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, triethylamine, dimethyl sulfoxide (DMSO).[8]

-

Procedure:

-

To a solution of 5-bromo-2-nitropyridine in DMSO, add tert-butyl piperazine-1-carboxylate and triethylamine.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Synthesis workflow for the nitro-precursor.

Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The final product is obtained by the reduction of the nitro group of the precursor. Catalytic hydrogenation is the most widely employed method for this transformation.

Experimental Protocol:

-

Materials: tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% Palladium on carbon (Pd/C) catalyst (50% wet, 1.0 g), anhydrous ethanol (100 mL), hydrogen gas.[1]

-

Procedure:

-

In a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, 10% Pd/C catalyst, and anhydrous ethanol.[1]

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon).[1]

-

Stir the reaction mixture vigorously at room temperature for 16 hours.[1]

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully evacuate the hydrogen gas and purge the flask with nitrogen.[1]

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

The resulting tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be further purified if necessary. A yield of 97% has been reported for this step.[1]

-

Workflow for the reduction of the nitro-precursor.

Role in Drug Development

As a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate does not typically have direct biological activity or involvement in specific signaling pathways. Its significance lies in its structural contribution to the final API. For instance, in the synthesis of Palbociclib, a CDK4/6 inhibitor, this intermediate provides the aminopyridine-piperazine moiety which is crucial for the molecule's interaction with its biological target.

Logical relationship in API synthesis.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a fundamentally important intermediate for the synthesis of modern targeted therapies. The synthetic routes are well-established, with the reduction of the corresponding nitro-compound being a high-yielding and reliable method. A thorough understanding of its properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of these life-saving medicines.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. cphi-online.com [cphi-online.com]

- 3. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate(571188-59-5) 1H NMR [m.chemicalbook.com]

- 6. 571188-59-5|tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate(1198408-35-3) 1H NMR spectrum [chemicalbook.com]

- 8. Buy Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [smolecule.com]

Technical Guide: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and illustrates its synthetic pathway.

Chemical and Physical Properties

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a solid organic compound at room temperature.[1] It is widely utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3][4]

Table 1: Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 278.35 g/mol , 278.36 g/mol | [2][3][5][6][7][8][9][10] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [5][6][7][8][9] |

| CAS Number | 571188-59-5 | [3][5][6][8] |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [7] |

| Melting Point | 130-132 °C | [5] |

| Density | 1.182 g/cm³ | [5] |

| Mass Spectrum | [M+H]⁺ = 279 | [1][11] |

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of targeted cancer therapies. Notably, it is an intermediate in the production of Palbociclib and Ribociclib, which are used in the treatment of ER-positive and HER2-negative breast cancer.[1][4]

Experimental Protocols for Synthesis

Several methods for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been documented. Below are detailed protocols for two common synthetic routes.

Protocol 1: Catalytic Hydrogenation

This method involves the reduction of a nitro-substituted precursor.

-

Step 1: Reaction Setup

-

Step 2: Hydrogenation

-

Step 3: Work-up and Isolation

-

After the reaction is complete, remove the hydrogen gas by evacuation and refill the vial with nitrogen.[1]

-

Filter the reaction mixture through a diatomaceous earth pad to remove the palladium catalyst.[1]

-

Concentrate the filtrate under reduced pressure to yield the target compound.[1] This protocol reports a yield of 97% (2.7 g).[1]

-

Protocol 2: Photocatalytic Synthesis

This method utilizes a one-step light-irradiated reaction.

-

Step 1: Reaction Setup

-

Step 2: Photoreaction

-

Step 3: Isolation

-

Details on the specific work-up and isolation for this method were not provided in the reviewed literature.

-

Protocol 3: Two-Step Iodination and Coupling

This method involves the iodination of 2-aminopyridine followed by a coupling reaction.

-

Step 1: Iodination

-

Perform an iodination reaction on 2-aminopyridine to generate 2-amino-5-iodopyridine.[12]

-

-

Step 2: Coupling Reaction

-

Carry out a coupling reaction between 2-amino-5-iodopyridine and the appropriate piperazine derivative to obtain the final product.[12]

-

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, highlighting the key reactants and the final product.

Caption: Generalized photocatalytic synthesis pathway.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vianachem.com [vianachem.com]

- 4. cphi-online.com [cphi-online.com]

- 5. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | FB29531 [biosynth.com]

- 10. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the pharmaceutical industry, notably in the synthesis of targeted cancer therapies. This document details three prominent synthetic methodologies: catalytic hydrogenation of the corresponding nitro compound, a direct photocatalytic approach, and a Buchwald-Hartwig amination. For each method, detailed experimental protocols are provided, along with a comparative summary of quantitative data.

Introduction

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) is a crucial building block in the synthesis of various active pharmaceutical ingredients. Its bifunctional nature, featuring a protected piperazine moiety and a reactive aminopyridine group, makes it a versatile synthon for drug discovery and development. The demand for efficient and scalable synthetic routes to this intermediate is driven by its role in the production of high-value therapeutics. This guide aims to provide researchers and process chemists with a detailed understanding of the available synthetic strategies, enabling informed decisions for laboratory-scale synthesis and potential scale-up.

Comparative Synthesis Data

| Synthesis Pathway | Key Starting Materials | Reagents and Catalysts | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Catalytic Hydrogenation | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 10% Palladium on Carbon, Hydrogen gas | Ethanol | 3-16 hours | >97% | ≥98.5% |

| Photocatalytic Synthesis | 2-Aminopyridine, tert-Butyl piperazine-1-carboxylate | Acridine salt photocatalyst, TEMPO, Oxygen | 1,2-Dichloroethane | 10 hours | 95% | Not Specified |

| Buchwald-Hartwig Amination | 2-Amino-5-iodopyridine, tert-Butyl piperazine-1-carboxylate | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Toluene or Dioxane | 2-24 hours | 89% | Not Specified |

Synthesis Pathways and Experimental Protocols

Catalytic Hydrogenation of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This is a widely employed and high-yielding method for the synthesis of the target compound. The process involves two main steps: the synthesis of the nitro precursor followed by its reduction.

Reaction: Nucleophilic aromatic substitution of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate.

Experimental Protocol: To a solution of 5-bromo-2-nitropyridine (1 equivalent) and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is added a base, typically triethylamine (1.5 equivalents). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Reaction: Palladium-catalyzed hydrogenation of the nitro group to an amine.

Experimental Protocol: In a hydrogenation vessel, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent) is dissolved in anhydrous ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 wt%) is added to the solution.[1] The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (using a balloon or a pressurized system) at room temperature for 3 to 16 hours.[1] The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas like nitrogen or argon. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a solid, which is often of high purity (>97% yield) and may not require further purification.[1][2]

References

Technical Whitepaper: The Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Development of Targeted Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical intermediate in the synthesis of potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. While this compound itself is not an active pharmaceutical ingredient (API) with a direct mechanism of action, its molecular scaffold is fundamental to the creation of targeted therapies for hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. This guide will focus on the mechanism of action of Palbociclib, a prominent API synthesized from this intermediate, to illustrate the ultimate biological impact of this chemical building block.

Introduction to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) is a heterocyclic organic compound widely recognized as a key building block in medicinal chemistry.[1][2] Its structure, featuring a Boc-protected piperazine and an aminopyridine moiety, makes it a versatile precursor for the synthesis of various kinase inhibitors.[1][2] Notably, it is a crucial intermediate in the manufacture of the FDA-approved CDK4/6 inhibitors Palbociclib and Ribociclib.[3][4][5][6] The primary function of this compound is to serve as a scaffold, which, through further chemical reactions, is elaborated into a final, biologically active molecule.[5][7] Therefore, to understand its significance, one must examine the mechanism of the drugs it helps create.

Core Mechanism of Action: Palbociclib, a CDK4/6 Inhibitor

Palbociclib (marketed as Ibrance) is a first-in-class, orally available, and highly selective inhibitor of CDK4 and CDK6.[8][9][10] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[9][11]

The CDK4/6-Rb Signaling Pathway

The progression of a cell from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Retinoblastoma protein (Rb).[1][8][12]

-

Activation: In response to mitogenic signals, D-type cyclins are expressed and form complexes with CDK4 and CDK6.[13]

-

Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.[12][13][14]

-

E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.[1][12][14]

-

Gene Transcription: Free E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[12][14]

In many HR-positive breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[13]

Inhibition by Palbociclib

Palbociclib exerts its therapeutic effect by specifically inhibiting the kinase activity of CDK4 and CDK6.[1][8][9] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of Rb.[1][12][13] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of target genes, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][10][12] This cytostatic effect ultimately suppresses the growth of cancer cells.[15]

Quantitative Data on Palbociclib Activity

The potency and selectivity of Palbociclib have been characterized through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of Palbociclib

| Kinase Target | IC₅₀ (nM) |

| CDK4/Cyclin D1 | 11 |

| CDK6/Cyclin D3 | 16 |

| Other Kinases | >10,000 |

| Data compiled from publicly available pharmacological studies. |

Table 2: Cell Line Proliferation Inhibition by Palbociclib

| Cell Line | Cancer Type | Rb Status | IC₅₀ (nM) |

| MCF-7 | Breast (ER+, HER2-) | Proficient | 79.4 - 148 |

| T47D | Breast (ER+, HER2-) | Proficient | Varies |

| MDA-MB-453 | Breast (TNBC, AR+) | Proficient | 49.0 (for Ribociclib) |

| MDA-MB-231 | Breast (TNBC) | Proficient | 432 |

| MDA-MB-468 | Breast (TNBC) | Negative | No significant effect |

| IC₅₀ values can vary based on assay conditions and duration. Data sourced from multiple studies.[14][16][17][18] |

Key Experimental Protocols

The characterization of a CDK4/6 inhibitor like Palbociclib relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the target kinase activity.

-

Objective: To determine the IC₅₀ value of Palbociclib against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Materials:

-

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of Palbociclib in DMSO. Further dilute in kinase buffer to the desired final concentration (ensure final DMSO concentration is ≤1%).[13]

-

Reaction Setup: In an assay plate, add the kinase enzyme, Rb substrate, and diluted Palbociclib to the assay buffer.[19]

-

Initiation: Start the kinase reaction by adding a specific concentration of ATP (often near the Kₘ value).[13]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40-60 minutes).[13][19]

-

Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent and a plate reader.[13][19]

-

Analysis: Calculate the percent inhibition for each Palbociclib concentration relative to a vehicle (DMSO) control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[13][19]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following drug treatment.

-

Objective: To confirm that Palbociclib induces G1 cell cycle arrest.

-

Materials:

-

Procedure:

-

Cell Culture & Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of Palbociclib or vehicle control for 24-48 hours.[20]

-

Harvesting: Trypsinize the cells, wash with ice-cold PBS, and collect the cell pellet via centrifugation.[20]

-

Fixation: Resuspend the pellet in ice-cold PBS and add dropwise into ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[20]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[20]

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[20]

-

Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20] An accumulation of cells in the G0/G1 phase indicates G1 arrest.

-

Western Blotting for Rb Phosphorylation

This technique directly measures the phosphorylation status of Rb, the key downstream target of CDK4/6.

-

Objective: To demonstrate that Palbociclib inhibits the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811).

-

Materials:

-

Treated cell lysates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.[20][21]

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.[21]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin (loading control).[21]

-

HRP-conjugated secondary antibody.[21]

-

ECL detection reagent.

-

-

Procedure:

-

Protein Extraction: Lyse cells treated with Palbociclib or vehicle in RIPA buffer and determine protein concentration using the BCA assay.[20][21]

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[21]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[21]

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. A decrease in the phospho-Rb signal relative to total Rb and the loading control indicates successful target inhibition.[22][23][24]

-

Conclusion

While tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a chemically significant but biologically inert intermediate, its true value is realized in its role as a foundational scaffold for potent, targeted anticancer agents. The detailed mechanism of Palbociclib—selective inhibition of CDK4/6, prevention of Rb phosphorylation, and subsequent G1 cell cycle arrest—showcases the sophisticated biological outcomes that originate from this versatile chemical building block. For researchers in drug discovery and development, understanding the journey from a simple intermediate to a complex, life-saving therapeutic provides critical insight into the structure-activity relationships that govern modern pharmacology.

References

- 1. droracle.ai [droracle.ai]

- 2. leapchem.com [leapchem.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. cphi-online.com [cphi-online.com]

- 6. nbinno.com [nbinno.com]

- 7. worldscientific.com [worldscientific.com]

- 8. Palbociclib - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacytimes.com [pharmacytimes.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Overview

Introduction

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of several potent and selective kinase inhibitors. While direct quantitative biological activity data for this intermediate is not extensively reported in public literature, its integral role in the structure of highly successful therapeutic agents, particularly in the realm of oncology, underscores its biological relevance. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its contribution to the activity of the final drug products it is used to synthesize, namely the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.

The Aminopyridine-Piperazine Scaffold: A Privileged Structure in Kinase Inhibition

The chemical structure of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate features an aminopyridine ring linked to a piperazine moiety. This combination is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The aminopyridine portion can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The piperazine group often serves as a versatile linker, allowing for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Role as a Key Intermediate in the Synthesis of CDK4/6 Inhibitors

The primary significance of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate lies in its use as a pivotal intermediate in the synthesis of the FDA-approved cancer therapeutics Palbociclib and Ribociclib.[][2] These drugs are potent and selective inhibitors of CDK4 and CDK6, two key enzymes that regulate cell cycle progression.

Mechanism of Action of Derived CDK4/6 Inhibitors

CDK4 and CDK6, in complex with Cyclin D, play a critical role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby committing the cell to division. In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.

Palbociclib and Ribociclib, synthesized from the title compound, competitively inhibit the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it remains bound to E2F. This complex prevents the transcription of E2F target genes, leading to a cell cycle arrest at the G1/S checkpoint and thereby inhibiting tumor cell proliferation.[3][4][5]

Quantitative Biological Activity of Derived Compounds

While specific biological activity data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is scarce, the potent activity of its derivatives, Palbociclib and Ribociclib, highlights the favorable geometric and electronic properties imparted by this core scaffold. The following table summarizes the in vitro inhibitory activity of these drugs against their primary targets.

| Compound | Target | IC50 (nM) |

| Palbociclib | CDK4/Cyclin D1 | 11 |

| CDK6/Cyclin D3 | 16 | |

| Ribociclib | CDK4/Cyclin D1 | 10 |

| CDK6/Cyclin D3 | 39 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are representative protocols for the biological evaluation of CDK4/6 inhibitors, illustrating the methodologies used to determine the biological activity of compounds derived from the title intermediate.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the ability of a compound to inhibit the enzymatic activity of CDK4/6. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme

-

Retinoblastoma (Rb) protein substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, Rb substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7][8]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, a human breast cancer cell line)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[9][10]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a compound on cell cycle progression.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for a desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to measure the DNA content of the cells.

-

Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3][11]

Visualizations

CDK4/6 Signaling Pathway and Inhibition

Caption: Mechanism of CDK4/6 inhibition leading to cell cycle arrest.

Experimental Workflow for Determining Cell Viability (IC50)

Caption: Workflow for a cell-based MTT assay to determine IC50 values.

Conclusion

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a quintessential example of a key building block in modern, targeted drug discovery. While it may not possess potent biological activity in its own right, its structural features are paramount to the efficacy of the final drug products. The aminopyridine-piperazine scaffold provides an optimal framework for potent and selective inhibition of kinases, as evidenced by the clinical success of CDK4/6 inhibitors Palbociclib and Ribociclib. The methodologies outlined herein represent the standard approaches for evaluating the biological activity of such compounds, providing a clear pathway from a synthetic intermediate to a life-saving therapeutic. Further research into derivatives of this versatile scaffold may yield novel inhibitors for a range of other kinase targets, solidifying its importance in the field of medicinal chemistry.

References

- 2. cphi-online.com [cphi-online.com]

- 3. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. profiles.foxchase.org [profiles.foxchase.org]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 8. promega.jp [promega.jp]

- 9. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key pharmaceutical intermediate, notably utilized in the synthesis of the targeted cancer therapy drug, Ribociclib. A thorough understanding of its solubility characteristics is crucial for its handling, formulation, and reaction optimization in drug development processes. This document provides a concise overview of the available solubility data for this compound, along with a general experimental protocol for solubility determination.

Solubility Data

| Solvent | Solubility Description |

| Water | Sparingly soluble / Poorly soluble[1] |

| Dichloromethane | Good solubility[1] |

| Chloroform | Good solubility |

| Dimethyl Sulfoxide (DMSO) | Good solubility / Slightly Soluble[1] |

| Methanol | Very Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the approximate solubility of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a given solvent at a specific temperature.

Materials:

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of the solvent in a test tube.

-

Seal the test tube to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a micropipette.

-

Filter the supernatant using a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Logical Workflow and Visualizations

As a pharmaceutical intermediate, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a precursor in multi-step syntheses. The following diagram illustrates a generalized synthetic pathway where this compound serves as a key building block.

Caption: Generalized synthesis workflow for an Active Pharmaceutical Ingredient (API).

The experimental determination of solubility follows a structured workflow to ensure accurate and reproducible results.

Caption: Experimental workflow for determining the solubility of a compound.

References

Spectroscopic Analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the key pharmaceutical intermediate, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound, with the CAS number 571188-59-5, is a crucial building block in the synthesis of various active pharmaceutical ingredients.[1][2][3] This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data, along with standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data is essential for the structural elucidation and purity assessment of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The following tables summarize the available mass spectrometry data and predicted NMR data for this compound.

Mass Spectrometry Data

Mass spectrometry (MS) confirms the molecular weight of the compound. The data presented below is consistent with the expected molecular formula C₁₄H₂₂N₄O₂ (Molecular Weight: 278.35 g/mol ).[4][5]

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂N₄O₂ |

| Molecular Weight | 278.35 |

| Mass Spectrum (ESI-MS) | [M+H]⁺: 279 |

Table 1: Mass Spectrometry Data for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[1]

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the lack of publicly available experimental NMR spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using computational algorithms and serve as a valuable reference for spectral assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.05 | dd | 1H | Ar-H |

| 6.49 | d | 1H | Ar-H |

| 4.35 | s (br) | 2H | -NH₂ |

| 3.58 | t | 4H | Piperazine -CH₂-N |

| 2.98 | t | 4H | Piperazine -CH₂-N |

| 1.48 | s | 9H | tert-Butyl -CH₃ |

Table 2: Predicted ¹H NMR chemical shifts for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 157.5 | C=O (Carbamate) |

| 154.8 | Ar-C |

| 147.2 | Ar-C |

| 139.8 | Ar-C |

| 123.5 | Ar-C |

| 107.9 | Ar-C |

| 80.0 | C(CH₃)₃ (tert-Butyl) |

| 50.5 | Piperazine -CH₂ |

| 44.0 | Piperazine -CH₂ |

| 28.5 | C(CH₃)₃ (tert-Butyl) |

Table 3: Predicted ¹³C NMR chemical shifts for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR and MS spectra for organic compounds such as tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 400 or 500 MHz)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Solvent for sample dissolution (e.g., Methanol, Acetonitrile)

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent.

-

Infusion: Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as ESI to generate protonated molecular ions ([M+H]⁺).

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

References

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crucial Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Synthesis of Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical starting material in the synthesis of Palbociclib, a leading therapeutic agent in the treatment of HR-positive, HER2-negative advanced breast cancer. This document outlines the physicochemical properties of this key intermediate, detailed experimental protocols for its synthesis and subsequent conversion to Palbociclib, and the underlying biological pathway targeted by the final drug.

Physicochemical Properties of the Starting Material

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a pivotal building block in the multi-step synthesis of Palbociclib.[1][2] Its purity and precise chemical structure are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

| Property | Value | Reference |

| CAS Number | 571188-59-5 | [1][2][3] |

| Molecular Formula | C14H22N4O2 | [1][3] |

| Molecular Weight | 278.35 g/mol | [3] |

| Appearance | Yellow to colorless white solid/powder | [1][3] |

| Melting Point | 130-132°C | [1] |

| Purity (Assay) | ≥98.0% | [4] |

| Loss on Drying | ≤1.0% | [4] |

Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

A novel and efficient one-step synthesis of the title compound has been developed, offering a significant improvement over traditional multi-step processes by shortening the synthesis path and reducing byproducts.[5]

Experimental Protocol: One-Step Photocatalytic Synthesis

This method utilizes a photocatalyst to directly couple 2-aminopyridine with piperazine-1-carboxylic acid tert-butyl ester.[3][5]

Reagents and Materials:

-

2-Aminopyridine

-

Piperazine-1-carboxylic acid tert-butyl ester (1-BOC-piperazine)

-

Acridine salt visible light catalyst

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical

-

Anhydrous 1,2-dichloroethane (solvent)

-

Oxygen

-

Blue LED light source

Procedure:

-

To a reaction vessel containing anhydrous 1,2-dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, the acridine salt visible light catalyst, and TEMPO.[3]

-

Replace the atmosphere in the reaction vessel with oxygen three times.[3]

-

Irradiate the reaction mixture with a blue LED light for 10 hours.[3]

-

Upon completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by column chromatography to yield the final product as a colorless white solid.[3]

Yield: 95%[3]

Characterization Data:

-

¹H-NMR (300MHz, d⁶-DMSO): 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s).[5]

-

HRMS (M+H⁺): 279.1820.[5]

Conversion to Palbociclib Intermediate

The synthesized tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is then coupled with a substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivative in a crucial step towards the final Palbociclib molecule.

Experimental Protocol: SNAr Coupling Reaction

This procedure details the nucleophilic aromatic substitution (SNAr) reaction to form the core structure of Palbociclib.[6]

Reagents and Materials:

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

-

6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Toluene (solvent)

-

Methanol (for co-distillation and washing)

Procedure:

-

In a reaction vessel, prepare a mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g) and toluene (600 ml) and cool to -5° to 5° C.[7]

-

Slowly add Lithium bis(trimethylsilyl)amide (611.8 ml) to the cooled mixture.[7]

-

Separately, dissolve 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml) and add this solution slowly to the reaction mixture while maintaining the temperature at -5° to 5° C.[7]

-

Stir the reaction mixture at this temperature.[7]

-

Raise the temperature of the reaction mixture to 25-35°C and continue stirring.[7]

-

Distill off the solvent completely and then co-distill with methanol.[7]

-

Add methanol (400 ml) to the resulting compound at 25-35°C and stir.[7]

-

The resulting intermediate is tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino)pyridin-3-yl)piperazine-1-carboxylate, which is then hydrolyzed to yield Palbociclib.[7]

Palbociclib's Mechanism of Action: Targeting the CDK4/6-Rb Pathway

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9] These kinases are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[9][10]

In hormone receptor-positive (HR+) breast cancer, estrogen signaling and other proliferative signals lead to the formation of a complex between CDK4/6 and Cyclin D1.[11] This complex then phosphorylates the retinoblastoma (Rb) tumor suppressor protein.[11][12] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for entry into the S phase, leading to cell division.[10][12]

Palbociclib works by inhibiting the kinase activity of the CDK4/6-Cyclin D1 complex, thereby preventing the phosphorylation of Rb.[9][10] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and inducing cell cycle arrest.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. cphi-online.com [cphi-online.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tdcommons.org [tdcommons.org]

- 8. Phase 2 Study of Palbociclib in Patients with Tumors with CDK4 or CDK6 Amplification: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol Z1C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. targetedonc.com [targetedonc.com]

- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Abstract